3-(3-(ETHOXYCARBONYL)PIPERIDINE-1-CARBONYL)PHENYLBORONIC ACID
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Overview
Description
3-(3-(ETHOXYCARBONYL)PIPERIDINE-1-CARBONYL)PHENYLBORONIC ACID is a boronic acid derivative with the molecular formula C15H20BNO5. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a piperidine and an ethoxycarbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(ETHOXYCARBONYL)PIPERIDINE-1-CARBONYL)PHENYLBORONIC ACID typically involves the following steps:
Formation of the Piperidine Derivative: The initial step involves the reaction of piperidine with ethyl chloroformate to form the ethoxycarbonyl piperidine derivative.
Coupling with Phenylboronic Acid: The ethoxycarbonyl piperidine derivative is then coupled with phenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in an organic solvent like tetrahydrofuran (THF).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-(ETHOXYCARBONYL)PIPERIDINE-1-CARBONYL)PHENYLBORONIC ACID undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Reduction: The carbonyl group in the piperidine moiety can be reduced to form the corresponding alcohol.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Palladium catalysts (e.g., palladium acetate) and bases (e.g., potassium carbonate) are commonly used in cross-coupling reactions.
Major Products Formed
Oxidation: Boronic ester or boronic anhydride.
Reduction: Alcohol derivative of the piperidine moiety.
Substitution: Various substituted phenyl derivatives depending on the coupling partner.
Scientific Research Applications
3-(3-(ETHOXYCARBONYL)PIPERIDINE-1-CARBONYL)PHENYLBORONIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is used in the development of boron-containing drugs and as a probe for studying biological processes involving boronic acids.
Industry: The compound is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(3-(ETHOXYCARBONYL)PIPERIDINE-1-CARBONYL)PHENYLBORONIC ACID involves its interaction with molecular targets through the boronic acid group. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in enzyme inhibition and molecular recognition. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative with a phenyl group attached to the boronic acid moiety.
(4-(Ethoxycarbonyl)phenyl)boronic Acid: Similar to 3-(3-(ETHOXYCARBONYL)PIPERIDINE-1-CARBONYL)PHENYLBORONIC ACID but lacks the piperidine moiety.
(3-(4-(Ethoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic Acid: A structural isomer with the ethoxycarbonyl group attached to a different position on the phenyl ring.
Uniqueness
This compound is unique due to the presence of both the piperidine and ethoxycarbonyl groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
[3-(3-ethoxycarbonylpiperidine-1-carbonyl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO5/c1-2-22-15(19)12-6-4-8-17(10-12)14(18)11-5-3-7-13(9-11)16(20)21/h3,5,7,9,12,20-21H,2,4,6,8,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLXIBSCIGGNHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)N2CCCC(C2)C(=O)OCC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675369 |
Source
|
Record name | {3-[3-(Ethoxycarbonyl)piperidine-1-carbonyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-81-8 |
Source
|
Record name | 3-Ethyl 1-(3-boronobenzoyl)-3-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-81-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {3-[3-(Ethoxycarbonyl)piperidine-1-carbonyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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